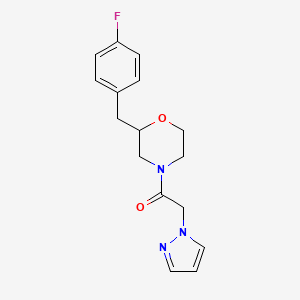![molecular formula C19H22F2N2O2 B6007157 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6007157.png)
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Mecanismo De Acción
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol inhibits the activity of various kinases, including BTK, ITK, and JAK3, by binding to the ATP-binding site of these kinases. This blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also inhibits the activation of immune cells, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been shown to have significant anti-tumor activity in preclinical studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has several advantages for lab experiments. It has high potency and selectivity for its target kinases, making it a useful tool for studying the role of these kinases in various biological processes. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also has good pharmacokinetic properties, making it a potential therapeutic option for cancer and autoimmune diseases.
However, there are also limitations to the use of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in lab experiments. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not yet been approved for clinical use, so its safety and efficacy in humans are still unknown. Additionally, 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not been extensively studied in combination with other drugs, so its potential interactions with other drugs are not well understood.
Direcciones Futuras
For the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol include the development of combination therapies, the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in other diseases, and the development of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol involves the reaction of 5-(2-hydroxy-4-methoxyphenyl)-1-piperidinylmethanol with 3,4-difluoroaniline in the presence of a catalyst. The resulting product is then purified to obtain 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in its pure form. The synthesis method has been optimized to produce high yields of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol with high purity.
Aplicaciones Científicas De Investigación
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and the activation of immune cells. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.
Propiedades
IUPAC Name |
5-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O2/c1-25-19-7-4-13(9-18(19)24)11-23-8-2-3-15(12-23)22-14-5-6-16(20)17(21)10-14/h4-7,9-10,15,22,24H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYZETAYHWXNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)
![2-(4-fluorophenyl)-4-[(2-methyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6007083.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6007089.png)

![2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6007119.png)
![6-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6007127.png)
![5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6007149.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide](/img/structure/B6007151.png)
![[1-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6007158.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)

![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![1-[4-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6007190.png)